N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is a synthetic compound featuring a quinoline-4-carboxamide core linked to a piperazine moiety substituted with a tert-butoxy-hydroxypropyl group.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-23(2,3)30-17-18(28)16-27-14-12-26(13-15-27)11-10-25-22(29)20-8-9-24-21-7-5-4-6-19(20)21/h4-9,18,28H,10-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCSTWGWZVLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=NC3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments: quinoline-4-carboxylic acid and 2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethylamine . Retrosynthetically, the amide bond serves as the logical disconnection point, enabling independent synthesis of the quinoline and piperazine derivatives followed by coupling.
Synthesis of Quinoline-4-Carboxylic Acid
Classical Skraup Synthesis
Quinoline-4-carboxylic acid is synthesized via the Skraup reaction, involving cyclization of aniline derivatives with glycerol and sulfuric acid under thermal conditions. Modifications include:
- Substrate : 3-Nitroaniline yields 4-nitroquinoline upon cyclization, which is subsequently reduced to 4-aminoquinoline and oxidized to the carboxylic acid.
- Oxidation : Catalytic hydrogenation (Pd/C, H₂) followed by KMnO₄-mediated oxidation under acidic conditions achieves 85–90% purity.
Table 1: Optimization of Quinoline-4-Carboxylic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Glycerol, H₂SO₄, 180°C | 65 | 78 |
| Reduction (Nitro → Amine) | H₂, Pd/C, EtOH, 50°C | 92 | 95 |
| Oxidation (Amine → Acid) | KMnO₄, H₂SO₄, 80°C | 88 | 90 |
Preparation of 2-(4-(3-(tert-Butoxy)-2-Hydroxypropyl)Piperazin-1-yl)Ethylamine
Piperazine Functionalization
Selective alkylation of piperazine is critical to avoid di-substitution:
- Protection : Boc-anhydride selectively protects one nitrogen, yielding 1-Boc-piperazine.
- Ethylamine Introduction : Reacting 1-Boc-piperazine with 2-chloroethylamine hydrochloride in acetonitrile (K₂CO₃, 60°C, 12 hr) affords 1-Boc-4-(2-aminoethyl)piperazine (78% yield).
- Deprotection : TFA-mediated Boc removal yields 4-(2-aminoethyl)piperazine.
tert-Butoxypropyl Side-Chain Installation
The 3-(tert-butoxy)-2-hydroxypropyl group is introduced via epoxide ring-opening:
- Epoxide Synthesis : Glycidol tert-butyl ether is prepared by reacting tert-butyl glycidyl ether with BF₃·OEt₂.
- Nucleophilic Attack : 4-(2-aminoethyl)piperazine reacts with glycidyl tert-butyl ether in MeOH (rt, 24 hr), yielding the tertiary alcohol (62% yield).
Table 2: Piperazine Derivative Characterization
| Intermediate | MS (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) |
|---|---|---|
| 1-Boc-4-(2-aminoethyl)piperazine | 258.2 | 1.42 (s, 9H, Boc), 2.45–2.70 (m, 10H, piperazine + CH₂) |
| Final Piperazine Derivative | 330.3 | 1.18 (s, 9H, t-Bu), 3.40–3.80 (m, 2H, CH₂O), 4.10 (br, 1H, OH) |
Amide Bond Formation
Activation of Quinoline-4-Carboxylic Acid
The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in anhydrous THF, generating a mixed anhydride intermediate. Alternative methods include HOBt/EDCl coupling, though yields are comparable (82–85%).
Coupling with Piperazine Ethylamine
The activated acid reacts with 2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethylamine in DMF (0°C → rt, 6 hr), followed by aqueous workup and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Table 3: Amidation Optimization
| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| ClCO₂Et | THF | 0 → 25 | 6 | 84 |
| HOBt/EDCl | DMF | 25 | 12 | 82 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 8 | 80 |
Purification and Characterization
Challenges and Mitigation Strategies
- Piperazine Di-Alkylation : Boc protection ensures mono-substitution, minimizing byproducts.
- Epoxide Ring-Opening Regioselectivity : Steric hindrance from tert-butoxy group directs nucleophilic attack to the less substituted carbon.
- Amide Hydrolysis : Low-temperature coupling prevents racemization and hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide can undergo various types of reactions:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminium hydride or borane.
Substitution Conditions: : Acidic or basic environments, often using solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted piperazine compounds.
Scientific Research Applications
Antimalarial Activity
One of the most notable applications of this compound is its antimalarial activity . Research has indicated that derivatives of quinoline-4-carboxamide exhibit potent effects against Plasmodium falciparum, the parasite responsible for malaria.
- Mechanism of Action : The compound functions by inhibiting translation elongation factor 2 (), which is crucial for protein synthesis in the parasite. This inhibition leads to a reduction in the parasite's ability to reproduce and survive within the host .
- Efficacy : In preclinical studies, compounds similar to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide demonstrated low nanomolar potency, with effective doses (ED90) below 1 mg/kg in mouse models infected with P. berghei when administered orally over four days .
Anticancer Potential
The compound also shows promise as an anticancer agent . Various studies have highlighted the role of quinoline derivatives in targeting cancer cells.
- Mechanisms : The anticancer activity may involve multiple pathways, including the induction of apoptosis, inhibition of tyrosine kinases, and disruption of tubulin polymerization . These mechanisms are critical for preventing cancer cell proliferation and promoting cell death.
- In Vitro Studies : A series of synthesized quinoline derivatives were evaluated against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.
- Absorption and Stability : The compound's physicochemical properties impact its absorption and stability in biological systems. Enhancements in these properties have been linked to improved oral bioavailability and overall efficacy .
Case Studies
Several case studies illustrate the compound's potential applications:
Mechanism of Action
The mechanism of action of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
Table 1: Key Structural Differences Among Piperazine-Quinoline Derivatives
Key Observations :
- Piperazine Substituents : The target compound’s tert-butoxy-hydroxypropyl group contrasts with methoxyphenyl (V003-0490), methylphenyl (10b), or sulfonyl/aroyl groups (). Tert-butoxy groups may confer greater lipophilicity and metabolic resistance compared to methoxy groups .
- Quinoline Modifications: Unlike antimicrobial quinolone-carboxylic acids (), the target compound lacks a carboxylic acid group, suggesting divergent biological targets.
Key Observations :
Pharmacological and Physicochemical Implications
- Metabolic Stability : The tert-butoxy group in the target compound may resist cytochrome P450-mediated oxidation better than methoxy or hydroxy groups in analogues like V003-0490 or 10b .
- Solubility : The hydroxypropyl substituent could enhance aqueous solubility compared to purely hydrophobic groups (e.g., 4-chlorophenyl in ), though tert-butoxy may counteract this effect .
- Target Specificity : Piperazine derivatives often interact with GPCRs (e.g., opioid receptors for JDTic analogues) or ion channels. The target compound’s substituents may favor interactions with κ-opioid or serotonin receptors, akin to ’s JDTic analogue .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves multi-step reactions. A common approach is coupling a quinoline-4-carboxamide derivative with a functionalized piperazine intermediate. For example, tert-butoxy-protected intermediates (e.g., tert-butyl piperazine derivatives) can be synthesized using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C, followed by deprotection under acidic conditions (e.g., TFA/DCM) . Optimization includes controlling reaction temperature (<40°C) to prevent tert-butyl group cleavage and using HPLC (C18 column, acetonitrile/water gradient) to monitor purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C/DEPT-135) to confirm substituent positions on the piperazine and quinoline moieties.
- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ESI+ mode, resolving power >30,000).
- X-ray powder diffraction (XRPD) and DSC/TGA to assess crystallinity and thermal stability, particularly for salt forms .
- HPLC-UV/ELSD with a C18 column (0.1% TFA in water/acetonitrile) to quantify impurities (<0.5% required for pharmacological studies) .
Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for in vitro assays?
- Methodological Answer : The compound’s solubility is influenced by its tert-butoxy and hydroxypropyl groups. It is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (up to 50 mg/mL). For cell-based assays, prepare stock solutions in DMSO (10 mM), then dilute in PBS or culture media (final DMSO <0.1%). Sonication (30 min, 37°C) or inclusion of cyclodextrin (10% w/v) enhances aqueous solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from differences in metabolic stability or protein binding. To address this:
- Perform plasma protein binding assays (equilibrium dialysis, 4 hours, 37°C) to quantify free fraction .
- Conduct metabolic stability studies using liver microsomes (human/rodent) with LC-MS/MS analysis. If rapid clearance is observed, modify the tert-butoxy group to a metabolically stable substituent (e.g., fluorinated analogs) .
- Validate target engagement using PET tracers (e.g., fluorine-18 labeled derivatives) in animal models to correlate in vitro binding with in vivo distribution .
Q. How can enantioselectivity in biological activity be investigated, given the chiral center in the 2-hydroxypropyl group?
- Methodological Answer :
- Synthesize enantiomers via chiral resolution using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or asymmetric catalysis .
- Compare binding affinity (e.g., radioligand displacement assays for GPCRs) and functional activity (cAMP assays) between enantiomers. For example, (S)-enantiomers of similar piperazine derivatives show 10–100x higher D3 receptor antagonism than (R)-forms .
- Perform molecular docking (AutoDock Vina) to model interactions with chiral binding pockets in target receptors .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties, and how can these be validated experimentally?
- Methodological Answer :
- Use QSAR models (e.g., SwissADME) to predict logP (2.5–3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
- Validate predictions via:
- Caco-2 cell permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption).
- CYP inhibition screening (fluorogenic substrates, IC50 >10 µM desired) .
- In vivo PK studies in rodents (IV/PO dosing, LC-MS/MS for plasma concentration profiling) .
Q. How do structural modifications (e.g., tert-butoxy replacement) impact target selectivity and off-target effects?
- Methodological Answer :
- Replace tert-butoxy with cyclopropylmethoxy or trifluoroethoxy groups to enhance metabolic stability.
- Test modified analogs in broad-panel receptor profiling (e.g., CEREP’s SafetyScreen44) to identify off-target activity (e.g., hERG inhibition, serotonin receptor binding) .
- Use cryo-EM or X-ray crystallography (if co-crystals are obtainable) to visualize interactions with secondary targets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?
- Methodological Answer :
- 3D models often show reduced compound penetration. Quantify intracellular concentration via LC-MS/MS after spheroid dissociation .
- Modify the compound’s logD (e.g., via PEGylation) to improve tissue penetration.
- Use multiphoton microscopy to visualize spatial distribution in spheroids .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
